molecular formula C7H5NS2<br>C7H5NS2<br>C6H4SNCSH B1676294 2-Mercaptobenzothiazole CAS No. 149-30-4

2-Mercaptobenzothiazole

Cat. No.: B1676294
CAS No.: 149-30-4
M. Wt: 167.3 g/mol
InChI Key: YXIWHUQXZSMYRE-UHFFFAOYSA-N
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Description

2-Mercaptobenzothiazole (MBT, C₇H₅NS₂) is a sulfur-containing heterocyclic compound with a benzene ring fused to a thiazole moiety. Its structure features a reactive thiol (-SH) group at the 2-position, enabling diverse chemical modifications and applications. MBT is widely recognized for its industrial utility as a rubber vulcanization accelerator, corrosion inhibitor, and plasticizer . Additionally, it exhibits significant biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . MBT derivatives, such as acrylate and methacrylate monomers, have been synthesized for advanced polymer applications, including redox-responsive coatings and high-refractive-index materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Mercaptobenzothiazole can be synthesized through various methods. One common method involves the reaction of aniline with carbon disulfide in the presence of sulfur at high temperatures. The reaction proceeds as follows :

C6H5NH2+CS2+SC6H4(NH)SC=S+H2SC_6H_5NH_2 + CS_2 + S \rightarrow C_6H_4(NH)SC=S + H_2S C6​H5​NH2​+CS2​+S→C6​H4​(NH)SC=S+H2​S

Another traditional route involves the reaction of 2-aminothiophenol with carbon disulfide :

C6H4(NH2)SH+CS2C6H4(NH)SC=S+H2SC_6H_4(NH_2)SH + CS_2 \rightarrow C_6H_4(NH)SC=S + H_2S C6​H4​(NH2​)SH+CS2​→C6​H4​(NH)SC=S+H2​S

Industrial Production Methods

In industrial settings, the preparation of mercaptobenzothiazole typically involves the high-pressure reaction of nitrobenzene with hydrogen sulfide to produce aniline, followed by the addition of carbon disulfide and sulfur. The reaction is carried out at temperatures ranging from 200 to 280°C and pressures between 5.0 to 8.0 MPa for 5 to 8 hours .

Chemical Reactions Analysis

Types of Reactions

2-Mercaptobenzothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Raney nickel is often used as a reducing agent.

    Substitution: Amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: this compound disulfide

    Reduction: Benzothiazole

    Substitution: Sulfenamide derivatives

Scientific Research Applications

Pharmaceutical Applications

2-Mercaptobenzothiazole and its derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities:

  • Antimicrobial Activity : MBT exhibits potent antimicrobial properties against various bacterial and fungal strains. It has been shown to inhibit the growth of Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) . Its derivatives have been synthesized with enhanced antibacterial activity, making them potential candidates for treating resistant infections.
  • Anti-inflammatory Effects : Research indicates that MBT derivatives possess anti-inflammatory properties, demonstrated through studies on carrageenan-induced paw edema in rats. Certain compounds have shown significant protective effects against inflammation, positioning them as potential therapeutic agents for inflammatory diseases .
  • Antitumor Activity : MBT has been investigated for its anticancer properties. Studies have reported that certain MBT derivatives exhibit cytotoxic effects on various cancer cell lines, including HeLa cells, with some compounds achieving up to 80% inhibition of cell viability .
  • Anthelmintic Properties : MBT derivatives have also been identified as effective anthelmintics, showing efficacy against parasitic infections in animal models. Compounds derived from MBT demonstrated significant activity against Hymenolepis nana and other helminths .

Industrial Applications

The industrial applications of this compound are extensive:

  • Rubber Industry : MBT is primarily utilized as an accelerator in the rubber manufacturing process. It enhances the vulcanization process, improving the elasticity and durability of rubber products such as tires and seals . The compound significantly reduces processing time and energy consumption during production.
  • Corrosion Inhibition : MBT serves as a corrosion inhibitor in various industrial applications. It forms a protective film on metal surfaces, preventing electrochemical reactions that lead to corrosion. This application is crucial in cooling water systems and metalworking fluids .
  • Chemical Synthesis : As a building block in organic synthesis, MBT facilitates the preparation of functionalized derivatives used in pharmaceuticals, agrochemicals, and specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry .
  • Preservative Use : In consumer products, MBT acts as a preservative by inhibiting microbial growth. It is commonly added to adhesives, paints, and coatings to extend shelf life by preventing spoilage .

Environmental Applications

Research has also explored the environmental implications of this compound:

  • Nitrification Inhibition : Studies suggest that MBT can inhibit nitrification in soils, which is essential for managing nitrogen levels in agricultural settings. This property could help mitigate nitrogen leaching into water bodies .
  • Risk Assessment : While MBT has beneficial applications, it is essential to consider its potential health risks. Toxicity studies indicate that chronic exposure may lead to tumor development in animal models . Therefore, understanding its environmental behavior and toxicity is crucial for safe application.

Case Studies

Several case studies highlight the diverse applications of this compound:

Application AreaStudy ReferenceFindings
Antimicrobial Significant inhibition of MRSA and Mycobacterium tuberculosis.
Anti-inflammatory Compounds showed up to 44% reduction in carrageenan-induced edema.
Antitumor Compounds demonstrated up to 80% inhibition of HeLa cell viability.
Rubber Industry Enhanced curing process leading to improved product durability.
Corrosion Inhibition Effective protection against corrosion in metalworking fluids.

Comparison with Similar Compounds

Structural and Functional Analogues

2-Mercaptobenzimidazole (MBI)

  • Structure : Similar to MBT but replaces the thiazole sulfur with a nitrogen atom.
  • Applications : Primarily used in analytical standards for forensic toxicology due to its stability and high purity . Unlike MBT, MBI lacks significant vulcanization properties but shows utility in synthesizing platinum complexes for luminescent materials .
  • Bioactivity : Exhibits lower antimicrobial potency compared to MBT derivatives .

2-Aminobenzothiazole (ABT)

  • Structure: Features an amino (-NH₂) group instead of the thiol group in MBT.
  • Corrosion Inhibition : In 1 M HCl, MBT achieves 89% inhibition efficiency for carbon steel, outperforming ABT (72%) at 300 ppm .
  • Thermal Stability : ABT degrades at lower temperatures (200–250°C) compared to MBT (250–300°C), limiting its use in high-temperature industrial processes .

Zinc 2-Mercaptobenzothiazole (ZMBT)

  • Structure : Zinc salt of MBT.
  • Rubber Vulcanization : Acts as a semi-ultrafast accelerator, enhancing tensile strength (up to 18 MPa) and aging resistance in natural rubber (NR) and styrene-butadiene rubber (SBR) . MBT alone requires higher activation temperatures (140–160°C), whereas ZMBT operates efficiently at 120°C .
  • Environmental Impact : ZMBT exhibits lower leaching rates from rubber products compared to MBT, reducing environmental contamination risks .

2-Mercaptothiazole (MT)

  • Structure : A simpler thiazole derivative without a fused benzene ring.
  • Industrial Use : Less effective than MBT in corrosion inhibition (e.g., 65% efficiency for copper in acidic media vs. MBT’s 92%) .
  • Synthesis : Produced via one-pot reactions, whereas MBT derivatives often require multi-step syntheses .

Antimicrobial Activity

Compound MIC (μg/mL) Against S. aureus Biofilm Inhibition (%) Reference
MBT Acetamide 2i 12.5 85 (vs. 70 for cefadroxil)
MBT-Triazole Hybrid 25.0 60
MBI >100 <30

MBT derivatives demonstrate superior antibacterial and antibiofilm activities due to enhanced thiol reactivity and structural flexibility .

Corrosion Inhibition Efficiency

Compound Substrate Medium Inhibition Efficiency (%) Reference
MBT Carbon steel 1 M HCl 89 (300 ppm)
ABT Carbon steel 1 M HCl 72 (300 ppm)
MT Copper 0.5 M H₂SO₄ 65 (200 ppm)
ZMBT Zinc Salt spray 95 (0.1 wt%)

MBT’s planar structure facilitates stronger adsorption on metal surfaces via sulfur-metal bonds, outperforming ABT and MT .

Polymer Chemistry

  • MBT Acrylate Derivatives : Exhibit molar absorption coefficients (ε) of 15,000–20,000 L·mol⁻¹·cm⁻¹ in UV-vis spectra, making them effective photoinitiators .
  • MBI-Based Polymers : Lower ε values (<10,000 L·mol⁻¹·cm⁻¹) limit their use in optical applications .

Biological Activity

2-Mercaptobenzothiazole (MBT) is a compound of significant interest due to its diverse biological activities and applications in various fields, including pharmacology and industrial chemistry. This article provides an in-depth analysis of the biological activity of MBT, highlighting its pharmacological properties, case studies, and relevant research findings.

Overview of this compound

This compound is classified as a thiol compound, characterized by a benzothiazole ring structure. It exhibits a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties. The compound's mechanism of action involves the inhibition of various enzymes and biological pathways.

Biological Activities

1. Antimicrobial and Antifungal Activity
MBT has demonstrated significant antimicrobial effects against various pathogens. It is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. Research indicates that modifications in the MBT structure can enhance its antibacterial potency, with certain derivatives showing inhibition zones ranging from 20 to 25 mm against Escherichia coli and Candida albicans .

2. Antitumor Activity
Studies have explored the antitumor potential of MBT derivatives. For instance, compounds linked to the MBT nucleus have been shown to inhibit tumor growth in preclinical models. The structure-activity relationship (SAR) studies suggest that certain substituents on the benzothiazole ring significantly influence antitumor efficacy .

3. Anti-inflammatory Effects
MBT exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In experimental models, derivatives of MBT have shown superior anti-inflammatory activity compared to standard drugs like ibuprofen, without causing ulceration .

4. Enzyme Inhibition
MBT acts as a mechanism-based inhibitor for several important enzymes:

  • Monoamine Oxidase (MAO) : Inhibition of MAO suggests potential applications in treating neurodegenerative diseases.
  • Heat Shock Protein 90 (HSP90) : Targeting HSP90 may lead to enhanced anticancer therapies.
  • Acyl Coenzyme A Cholesterol Acyltransferase : Implications for lipid metabolism disorders .

Case Studies

1. Guinea Pig Maximization Test
A study conducted to assess skin sensitization potential revealed that MBT induced positive responses in guinea pigs at varying concentrations. This indicates potential allergenic properties that warrant caution in handling .

2. Mortality Trends Among Workers
A retrospective study evaluated mortality rates among workers exposed to MBT at a rubber chemicals plant. Findings indicated an increased risk of bladder cancer among those with prior exposure to p-aminobiphenyl (PAB), suggesting a possible synergistic effect between MBT and PAB .

Research Findings

Recent literature has consistently highlighted the broad spectrum of biological activities associated with MBT derivatives:

Activity TypeSpecific Findings
AntimicrobialEffective against MRSA, E. coli, and fungi with varying inhibition zones
AntitumorInhibitory effects on tumor growth observed in animal models
Anti-inflammatorySuperior COX inhibition compared to ibuprofen
Enzyme InhibitionInhibits MAO and HSP90, indicating neuroprotective and anticancer potential

Q & A

Basic Research Questions

Q. What are the common analytical techniques for detecting and quantifying 2-mercaptobenzothiazole in biological and environmental samples?

  • Methodological Answer :

  • Spectrophotometry : MBT forms stable complexes with metal ions like Cu(II). A UV-Vis spectrometer can measure absorbance of the Cu(II)-MBT complex in cetyltrimethylammonium bromide (CTAB) media at optimized pH (e.g., pH 6.0). Calibration curves are linear in the range of 0.1–10 µg/mL .
  • MALDI-TOF Mass Spectrometry : MBT serves as a matrix for lipid analysis in tissues. Tissue extracts are mixed with MBT, spotted on a target plate, and analyzed using MALDI-TOF. MBT outperforms traditional matrices like α-cyano-4-hydroxycinnamic acid (CHCA) in lipid detection sensitivity .

Q. How can this compound be synthesized and purified for research applications?

  • Methodological Answer :

  • Synthesis : React benzyl halides with MBT in acetonitrile or water using K₂CO₃ as a base. Post-reaction, isolate the product via filtration and recrystallization .
  • Purification : Crude MBT is dissolved in a solvent (e.g., ethanol), filtered to remove impurities, and treated with a base (e.g., NaOH). Neutralization with an acid (e.g., HCl) precipitates purified MBT, achieving >97% yield .

Advanced Research Questions

Q. What computational and experimental approaches elucidate the electronic structure and vibrational properties of MBT?

  • Methodological Answer :

  • NEXAFS Spectroscopy : Gas-phase NEXAFS at carbon/nitrogen K-edges and sulfur L-edges reveals electronic transitions. Static-exchange (STEX) calculations align with experimental spectra, identifying vibrational progressions (e.g., C=S stretching at 300–304 cm⁻¹) .
  • Density Functional Theory (DFT) : Simulate molecular orbitals and vibrational modes using software like Gaussian. Compare results with experimental IR or Raman spectra to validate bond interactions .

Q. How do structural modifications of MBT enhance its antimicrobial activity?

  • Methodological Answer :

  • Derivatization : Alkylate MBT with aminoacetylenic groups or perform Mannich reactions to introduce functional groups (e.g., -NH₂, -CH₂COOH). Test derivatives against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using time-kill assays. AZ3 derivatives show 90% microbial reduction within 6 hours .
  • SAR Studies : Correlate substituent electronegativity or steric effects with bioactivity. For example, electron-withdrawing groups at the benzothiazole ring enhance antifungal potency .

Q. What are the challenges in detecting trace levels of MBT in complex matrices, and how can they be mitigated?

  • Methodological Answer :

  • GC Limitations : Gas chromatography (GC) has high limits of detection (LOD: 1 mg/kg) due to MBT's thermal instability. Use liquid chromatography (LC)-APCI-MS instead, achieving LODs of 0.01 µg/mL by ionizing MBT via proton transfer in APCI mode .
  • Matrix Interference : Pre-concentrate samples using solid-phase extraction (SPE) with chloromethylated polystyrene modified with MBT. Elute with 0.1 M HNO₃ to recover >95% of MBT from environmental water .

Q. How does MBT interact with environmental systems, and what degradation pathways are effective?

  • Methodological Answer :

  • Photocatalytic Degradation : Use Ce³⁺- or Nd³⁺-doped TiO₂ under UV light (λ = 365 nm). MBT degrades via hydroxyl radical (•OH) attack, achieving >90% removal in 2 hours. Monitor intermediates (e.g., benzothiazole sulfonic acid) via LC-MS/MS .
  • Adsorption Studies : Immobilize MBT on Fe₃O₄ nanoparticles functionalized with chitosan. Langmuir isotherm models show maximum adsorption capacities of 120 mg/g at pH 7 .

Q. Methodological Considerations

  • Tissue Imaging : For MALDI-MS lipid profiling, optimize MBT matrix concentration (10 mg/mL in 70% methanol) to avoid ion suppression .
  • Data Contradictions : GC-MS may underestimate MBT levels in environmental samples due to poor volatility. Cross-validate with LC-MS/MS to resolve discrepancies .

Properties

IUPAC Name

3H-1,3-benzothiazole-2-thione
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InChI

InChI=1S/C7H5NS2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9)
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InChI Key

YXIWHUQXZSMYRE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)NC(=S)S2
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Molecular Formula

C7H5NS2, Array
Record name 2-MERCAPTOBENZOTHIAZOLE
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Related CAS

155-04-4 (zinc salt), 2492-26-4 (hydrochloride salt), 26622-66-2 (mercury (+2) salt), 29904-98-1 (cobalt(+2) salt), 32510-27-3 (unspecified copper salt), 4162-43-0 (copper(+2) salt), 7778-70-3 (potassium salt)
Record name Mercaptobenzothiazole
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DSSTOX Substance ID

DTXSID1020807
Record name 2-Mercaptobenzothiazole
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Molecular Weight

167.3 g/mol
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Physical Description

2-mercaptobenzothiazole is a pale yellow to tan crystalline powder with a disagreeable odor. (NTP, 1992), Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; NKRA; Other Solid, Yellowish to tan crystalline powder; [HSDB], Solid, CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

Decomposes (NTP, 1992), Not determinable experimentally by EU Method A.2 (Boiling Temperature) due to overlapping endothermic and exothermic reactions.
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Flash Point

392 °F (NTP, 1992), 392 °F, 243 °C
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water at 25 °C, 51 mg/L (pH 5), 118 mg/L (pH 7), 900 mg/L (pH 9), In pure water, 120 mg/L at 24 °C; in buffered creek water at 24 °C, 190 mg/L (pH 6.5), 230 mg/l (pH 7.5), 260 mg/L (pH 8.5), Solubility at 25 °C (g/100 mL) in alcohol: 2.0; ether 1.0; acetone 10.0; benzene 1.0; carbon tetrachloride <0.2; naphtha <0.5. Moderately soluble in glacial acetic acid. Soluble in alkalies and alkali carbonate solutions, Soluble in dilute caustic soda, alcohol, acetone, benzene, chloroform; insoluble in water and gasoline., For more Solubility (Complete) data for 2-MERCAPTOBENZOTHIAZOLE (6 total), please visit the HSDB record page., 0.12 mg/mL at 24 °C, Solubility in water, g/100ml at 20 °C: 0.01 (very poor)
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Density

1.42 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.42 g/cu cm at 20 °C, 1.42 g/cm³
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Vapor Pressure

0.000464 [mmHg], 2.25X10-8 mm Hg at 20 °C; <1.9X10-6 mm Hg at 25 °C
Record name Mercaptobenzothiazole
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Color/Form

Pale, yellow monoclinic needles or leaflets, Yellowish powder, Pale yellow monoclinic needles from alcohol or methanol, Cream to light yellow solid

CAS No.

149-30-4
Record name 2-MERCAPTOBENZOTHIAZOLE
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Melting Point

351 to 358 °F (NTP, 1992), 180.2-181.7 °C, MP: 170-173 °C /Technical mercaptobenzothiazole/, 177 - 179 °C, 180-182 °C
Record name 2-MERCAPTOBENZOTHIAZOLE
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Retrosynthesis Analysis

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